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molecular formula C5H5F3O3 B133399 Ethyl Trifluoropyruvate CAS No. 13081-18-0

Ethyl Trifluoropyruvate

Cat. No. B133399
M. Wt: 170.09 g/mol
InChI Key: KJHQVUNUOIEYSV-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

A solution of ethyl trifluoropyruvate (124.84 g, 0.734 mol) in 2.0 L of THF was treated with methylallyl magnesium chloride (0.5 M in THF, 1.90 L, 0.954 mol) over 4 hours while the internal temperature was maintained below −60° C. The reaction mixture was allowed to reach room temperature overnight, concentrated in vacuo to remove THF, quenched with 1 L of saturated ammonium chloride solution, and extracted with three 1 L portions of diethyl ether. The combined organic phases were washed with 100 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. Vacuum distillation at 60 mmHg afforded 100.1 g of 2-hydroxy-4-methyl-2-trifluoromethylpent-4-enoic acid ethyl ester as a clear oil (b.p. 97° C.-103° C., 60% yield).
Quantity
124.84 g
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3](=[O:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].C[CH:13]=[CH:14][CH2:15][Mg]Cl.[CH2:18]1COCC1>>[CH2:7]([O:6][C:4](=[O:5])[C:3]([OH:9])([C:2]([F:10])([F:11])[F:1])[CH2:18][C:14]([CH3:15])=[CH2:13])[CH3:8]

Inputs

Step One
Name
Quantity
124.84 g
Type
reactant
Smiles
FC(C(C(=O)OCC)=O)(F)F
Name
Quantity
1.9 L
Type
reactant
Smiles
CC=CC[Mg]Cl
Name
Quantity
2 L
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below −60° C
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove THF
CUSTOM
Type
CUSTOM
Details
quenched with 1 L of saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with three 1 L portions of diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with 100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation at 60 mmHg

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C(CC(=C)C)(C(F)(F)F)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100.1 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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